PRMT3 Methyltransferase Domain Binding Affinity: Direct Comparison with a Structurally Distinct PRMT3 Inhibitor
Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate demonstrates measurable binding to the human PRMT3 methyltransferase domain (residues 211-531) with an EC₅₀ of 1.30 μM (1,300 nM) in an ePL-tagged protein stabilization assay performed in HEK293 cells [1]. In contrast, a structurally unrelated but potent allosteric PRMT3 inhibitor (Compound 4 from Kaniskan et al., 2018) exhibits an IC₅₀ range of 10-36 nM in biochemical assays [2]. While the target compound is substantially less potent, its EC₅₀ value places it in a distinct activity tier suitable for applications requiring moderate-affinity engagement rather than full enzymatic inhibition, such as cellular target engagement profiling or use as a negative control in SAR studies [3].
| Evidence Dimension | Binding affinity to human PRMT3 methyltransferase domain |
|---|---|
| Target Compound Data | EC₅₀ = 1.30 μM (1,300 nM) |
| Comparator Or Baseline | Allosteric PRMT3 inhibitor (Compound 4) IC₅₀ = 10-36 nM |
| Quantified Difference | Target compound is 36- to 130-fold less potent |
| Conditions | Target: ePL-tagged human PRMT3 (211-531) in HEK293 cells assessed as protein stabilization (CETSA-like). Comparator: Biochemical inhibition of PRMT3 using histone H4 substrate. |
Why This Matters
This moderate affinity differentiates the compound from high-potency PRMT3 inhibitors, enabling its use as a tool for cellular target engagement studies or as a weak-binding reference point in structure-activity relationship (SAR) campaigns.
- [1] BindingDB. (2025). BDBM50247349 CHEMBL4072005: EC50 = 1.30E+3 nM for human PRMT3 (211-531) in HEK293 cells. View Source
- [2] Kaniskan, H. Ü., et al. (2018). Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). J. Med. Chem. 61(3), 1204-1217. DOI: 10.1021/acs.jmedchem.7b01674 View Source
- [3] Kaniskan, H. Ü., et al. (2018). Abstract: Compounds 49-51 as negative controls. View Source
